molecular formula C13H19NO B256121 4-Benzyl-3,3-dimethylmorpholine

4-Benzyl-3,3-dimethylmorpholine

Cat. No.: B256121
M. Wt: 205.3 g/mol
InChI Key: ZIWDKOKXRIPGKJ-UHFFFAOYSA-N
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Description

4-Benzyl-3,3-dimethylmorpholine is a substituted morpholine derivative characterized by a benzyl group at the 4-position and two methyl groups at the 3,3-positions of the morpholine ring. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity and structural diversity.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

4-benzyl-3,3-dimethylmorpholine

InChI

InChI=1S/C13H19NO/c1-13(2)11-15-9-8-14(13)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3

InChI Key

ZIWDKOKXRIPGKJ-UHFFFAOYSA-N

SMILES

CC1(COCCN1CC2=CC=CC=C2)C

Canonical SMILES

CC1(COCCN1CC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 4-Benzyl-3,3-dimethylmorpholine and related compounds from the evidence:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Purity/Availability Key Features
3,3-Dimethylmorpholine 59229-63-9 C₆H₁₃NO 115.17 3,3-dimethyl 95% (1g/5g/10g) Small, lipophilic backbone
4-Benzylmorpholine-2-carbonitrile 126645-52-1 C₁₂H₁₄N₂O 202.25 4-benzyl, 2-cyano 250mg–100g Polar nitrile group enhances reactivity
(4-Benzylmorpholin-3-yl)methanol 40987-24-4 C₁₂H₁₇NO₂ 207.23 4-benzyl, 3-hydroxymethyl 86% (100mg–10g) Hydroxyl group improves solubility
4-Benzyl-2-hydroxymorpholin-3-one 287930-73-8 C₁₁H₁₃NO₃ 207.23 4-benzyl, 2-hydroxy, 3-keto N/A Keto group increases polarity
Hypothetical: this compound N/A C₁₃H₁₉NO 205.30* 4-benzyl, 3,3-dimethyl Not listed in evidence Combines lipophilic and aromatic features

*Calculated molecular weight based on formula.

Key Observations:
  • Substituent Effects : The benzyl group in 4-substituted morpholines (e.g., 4-benzylmorpholine-2-carbonitrile) introduces aromaticity and bulkiness, which can influence binding affinity in biological systems or modify solubility .
  • Polarity: The presence of polar groups (e.g., nitrile, hydroxyl, or keto) in analogs like 4-benzylmorpholine-2-carbonitrile or 4-benzyl-2-hydroxymorpholin-3-one increases water solubility compared to nonpolar dimethyl or benzyl substituents .
  • Synthetic Accessibility : Compounds like 3,3-dimethylmorpholine are commercially available in gram-scale quantities (purity ≥95%), suggesting feasible synthetic routes for related derivatives .

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